1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one
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Overview
Description
1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one is a complex organic compound featuring a fluorinated phenyl group and a hexahydropyrano[3,2-d][1,3]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may include cyclization reactions, nucleophilic substitutions, and the use of fluorinating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly involving the fluorinated phenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated heterocycles and phenyl derivatives, such as fluorinated quinolines and pyridines .
Uniqueness
What sets 1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one apart is its unique combination of a fluorinated phenyl group and a hexahydropyrano[3,2-d][1,3]dioxin ring system. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H19FO4 |
---|---|
Molecular Weight |
294.32 g/mol |
IUPAC Name |
1-(8-fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one |
InChI |
InChI=1S/C16H19FO4/c1-10(18)7-12-8-19-13-9-20-16(21-15(13)14(12)17)11-5-3-2-4-6-11/h2-6,12-16H,7-9H2,1H3 |
InChI Key |
JQJHODCWZIPEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1COC2COC(OC2C1F)C3=CC=CC=C3 |
Origin of Product |
United States |
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